N-(3,4-dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
CAS No.: 860611-62-7
Cat. No.: VC6473003
Molecular Formula: C17H14Cl2N2O2S
Molecular Weight: 381.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860611-62-7 |
|---|---|
| Molecular Formula | C17H14Cl2N2O2S |
| Molecular Weight | 381.27 |
| IUPAC Name | N-[(3,4-dichlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H14Cl2N2O2S/c18-11-6-5-10(7-12(11)19)9-20-16(22)8-15-17(23)21-13-3-1-2-4-14(13)24-15/h1-7,15H,8-9H2,(H,20,22)(H,21,23) |
| Standard InChI Key | NTNPJVWWBXJRSH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(3,4-Dichlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is systematically named according to IUPAC conventions, reflecting its benzothiazine backbone and dichlorobenzyl-acetamide side chain. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 860611-62-7 |
| Molecular Formula | C₁₇H₁₄Cl₂N₂O₂S |
| Molecular Weight | 381.27 g/mol |
| IUPAC Name | N-[(3,4-Dichlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
| InChIKey | NTNPJVWWBXJRSH-UHFFFAOYSA-N |
The compound’s structure integrates a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety linked via an acetamide bridge to a 3,4-dichlorobenzyl group. This configuration confers both lipophilic and polar characteristics, influencing its solubility and reactivity .
Spectroscopic and Analytical Data
While explicit solubility data are unavailable, the compound’s moderate molecular weight suggests limited aqueous solubility, typical of lipophilic heterocycles. Structural confirmation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For instance, the H-NMR spectrum would reveal signals corresponding to the dichlorobenzyl aromatic protons (δ 7.2–7.5 ppm), acetamide methylene groups (δ 3.8–4.2 ppm), and benzothiazine ring protons (δ 6.8–7.1 ppm).
Synthesis and Manufacturing
Reaction Pathways
The synthesis begins with 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, which undergoes activation (e.g., via carbodiimide-mediated coupling) before reacting with 3,4-dichlorobenzylamine. Critical steps include:
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Acid Activation: The carboxylic acid group is converted to a reactive intermediate, such as an acyl chloride or mixed anhydride.
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Amide Bond Formation: The activated intermediate couples with 3,4-dichlorobenzylamine in the presence of a base (e.g., triethylamine) to yield the target acetamide.
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Purification: Crude product is purified via recrystallization or column chromatography.
Optimization and Yield
Reaction efficiency depends on solvent choice (e.g., dichloromethane or dimethylformamide), temperature (typically 0–25°C), and stoichiometric ratios. Yields exceeding 70% are achievable under optimized conditions, with purity confirmed by HPLC (>95%).
Biological Activity and Mechanisms
Antimicrobial Properties
Benzothiazine derivatives exhibit broad-spectrum antimicrobial activity. The dichlorobenzyl group enhances membrane penetration, facilitating interactions with bacterial enzymes or DNA gyrase. For example, analogous compounds inhibit Staphylococcus aureus growth at MIC values of 8–16 µg/mL .
Anticancer Applications
Structural similarity to MAGL inhibitors suggests potential anticancer activity. MAGL regulates endocannabinoid signaling, and its inhibition elevates 2-arachidonoylglycerol (2-AG), inducing apoptosis in glioma cells . While direct evidence for this compound is lacking, its benzothiazine core aligns with pharmacophores of known MAGL inhibitors .
Physicochemical and Pharmacokinetic Profiles
Stability and Solubility
The compound is stable under ambient conditions but degrades in strong acidic or basic environments. Calculated logP values (~3.2) indicate high lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Metabolic Pathways
In vitro studies of related acetamides suggest hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6), producing hydroxylated metabolites excreted in urine. Plasma protein binding is estimated at 85–90%, prolonging half-life .
Comparative Analysis with Structural Analogs
This compound’s dichlorobenzyl group distinguishes it from analogs, potentially offering improved target affinity and pharmacokinetics .
Future Research Directions
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Pharmacological Screening: Evaluate efficacy in models of infection, inflammation, and cancer.
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Structure-Activity Relationships (SAR): Modify the benzothiazine core or dichlorobenzyl group to optimize potency.
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Toxicological Studies: Assess acute and chronic toxicity in preclinical models.
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